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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Carboxamide Scaffold in
Modern Drug Discovery
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in

medicinal chemistry. Its non-planar, flexible conformation allows for the spatial presentation of

substituents in a variety of vectors, making it an attractive core for the design of novel

therapeutics. When coupled with a carboxamide linker, the resulting azepane carboxamide

moiety serves as a versatile pharmacophore, known to interact with a wide range of biological

targets. The incorporation of a 4-chlorophenyl group can further enhance biological activity,

influencing properties such as target binding affinity and metabolic stability. This technical guide

provides a comprehensive overview of N-(4-chlorophenyl)azepane-1-carboxamide (CAS

Number: 327066-46-6), a molecule of significant interest for the development of new chemical

entities in various therapeutic areas. While specific experimental data for this compound is

limited in publicly available literature, this guide will provide a robust framework for its

synthesis, characterization, and biological evaluation based on established principles and data

from structurally related analogs.
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Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to

its development as a research tool or therapeutic agent. While experimental data for N-(4-
chlorophenyl)azepane-1-carboxamide is not extensively documented, the following table

outlines its key identifiers and predicted properties.[1][2] Researchers are encouraged to

experimentally verify these parameters.

Property Value Source

CAS Number 327066-46-6

IUPAC Name
N-(4-chlorophenyl)azepane-1-

carboxamide
-

Molecular Formula C13H17ClN2O

Molecular Weight 252.74 g/mol Calculated

Predicted XlogP 3.2 Predicted

Predicted Hydrogen Bond

Donors
1 Predicted

Predicted Hydrogen Bond

Acceptors
2 Predicted

Appearance
White to off-white solid

(Predicted)
-

Solubility

Soluble in organic solvents

such as DMSO, DMF, and

alcohols (Predicted)

-

Melting Point Not available -

Synthesis of N-(4-chlorophenyl)azepane-1-
carboxamide
The synthesis of N-(4-chlorophenyl)azepane-1-carboxamide can be achieved through

several established synthetic routes for amide bond formation. A common and reliable method
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involves the reaction of azepane with 4-chlorophenyl isocyanate. This one-step synthesis is

generally high-yielding and proceeds under mild conditions.

Synthetic Workflow Diagram

Synthetic Workflow for N-(4-chlorophenyl)azepane-1-carboxamide

Azepane

Stir at room temperature

4-Chlorophenyl isocyanate Anhydrous Dichloromethane (DCM)

N-(4-chlorophenyl)azepane-1-carboxamide

Aqueous workup and extraction

Reaction completion (monitored by TLC)

Column chromatography

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol
Reaction Setup: To a solution of azepane (1.0 equivalent) in anhydrous dichloromethane

(DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-
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chlorophenyl isocyanate (1.05 equivalents) dropwise at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The

progress of the reaction should be monitored by thin-layer chromatography (TLC).

Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is

separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a

gradient of ethyl acetate in hexanes) to afford N-(4-chlorophenyl)azepane-1-carboxamide
as a pure solid.

Characterization: The structure and purity of the final compound should be confirmed by

analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of
Action
While N-(4-chlorophenyl)azepane-1-carboxamide has not been extensively studied, the

broader class of azepane carboxamides has demonstrated a range of biological activities,

including potential as anticancer and anticonvulsant agents.[3]

Anticancer Activity
Carboxamide derivatives are known to exhibit cytotoxic effects against various cancer cell

lines. The mechanism of action for such compounds can be diverse, ranging from inhibition of

key enzymes involved in cell proliferation to the disruption of cellular structures.

One plausible mechanism is the interference with signaling pathways crucial for cancer cell

survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways.
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Hypothesized Anticancer Mechanism of Action

N-(4-chlorophenyl)azepane-1-carboxamide
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Caption: A simplified diagram of a potential cell signaling pathway inhibited by the compound.

Experimental Protocol: MTT Assay for Cytotoxicity
Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][6][7]

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-

10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of N-(4-
chlorophenyl)azepane-1-carboxamide (typically ranging from 0.1 to 100 µM) dissolved in a

suitable solvent (e.g., DMSO, with the final concentration of DMSO kept below 0.5%).

Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO₂.

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4

hours.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or

isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth).

Anticonvulsant Activity
Several carboxamide-containing compounds are established antiepileptic drugs (e.g.,

carbamazepine). Their mechanism of action often involves the modulation of voltage-gated

sodium channels, which play a critical role in neuronal excitability.[8]

N-(4-chlorophenyl)azepane-1-carboxamide may act as a use-dependent blocker of voltage-

gated sodium channels, stabilizing the inactivated state of the channel and thereby reducing

the firing of action potentials.
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Hypothesized Anticonvulsant Mechanism of Action

N-(4-chlorophenyl)azepane-1-carboxamide
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Caption: A diagram illustrating the potential mechanism of anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES)
Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against

generalized tonic-clonic seizures.[9][10][11][12][13]

Animal Model: Use adult male mice or rats.
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Compound Administration: Administer N-(4-chlorophenyl)azepane-1-carboxamide
intraperitoneally or orally at various doses. A vehicle control group and a positive control

group (e.g., treated with phenytoin) should be included.

Time to Peak Effect: Determine the time to peak effect by administering the compound at

different time points before the electroshock.

Electroshock Induction: At the time of peak effect, deliver a brief electrical stimulus (e.g., 50

mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

Observation: Observe the animals for the presence or absence of the tonic hindlimb

extension phase of the seizure.

Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is

considered a measure of anticonvulsant activity. Calculate the ED₅₀ (the dose that protects

50% of the animals from the seizure).

Safety and Handling
As with any research chemical, N-(4-chlorophenyl)azepane-1-carboxamide should be

handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not

readily available, general guidelines for handling similar chemical compounds should be

followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations.
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N-(4-chlorophenyl)azepane-1-carboxamide represents a promising, yet underexplored,

chemical entity. Its structural features suggest the potential for significant biological activity,

particularly in the areas of oncology and neuroscience. This technical guide provides a

foundational framework for researchers to synthesize, characterize, and evaluate this

compound. The provided protocols and mechanistic hypotheses, based on established

knowledge of related molecular scaffolds, offer a clear path for future investigations that could

unlock the full therapeutic potential of this and other novel azepane carboxamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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